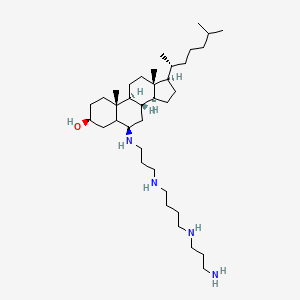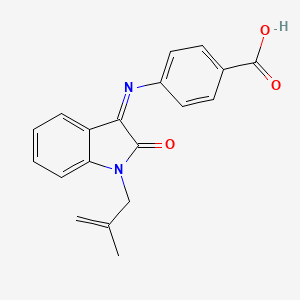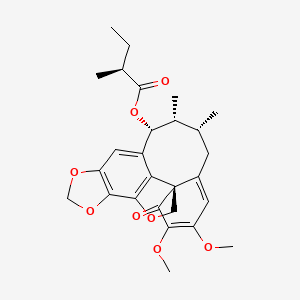
Schiarisanrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Schiarisanrin A typically involves the extraction of Schizandra arisanensis using ethanol. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and isolation processes.
Chemical Reactions Analysis
Types of Reactions: Schiarisanrin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying lignan biosynthesis and metabolism.
Industry: While industrial applications are still under exploration, its biological activities make it a promising candidate for pharmaceutical development.
Mechanism of Action
Schiarisanrin A exerts its effects primarily through the inhibition of nitric oxide production. It achieves this by targeting the nitric oxide synthase enzyme in BV-2 cells, with an IC50 value of 9.6 μM . This inhibition helps reduce inflammation and protect cells from cytokine-mediated damage.
Comparison with Similar Compounds
Schiarisanrin B: Another lignan isolated from Schizandra arisanensis with similar protective effects against β cell death.
Schisandrin A: A lignan from Schisandra chinensis known for its antioxidant and neuroprotective properties.
Kadsulignan M: A compound from Kadsura coccinea with notable anti-HIV activity.
Uniqueness of Schiarisanrin A: this compound stands out due to its specific inhibitory effects on nitric oxide production, which is not as prominently observed in its similar compounds. This unique property makes it particularly valuable for research into inflammatory and neurodegenerative diseases.
Properties
Molecular Formula |
C27H32O8 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C27H32O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h9-10,13-15,21H,7-8,11-12H2,1-6H3/t13-,14+,15+,21+,27-/m0/s1 |
InChI Key |
JHTGXHCLRHKLER-ZPNZURAVSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



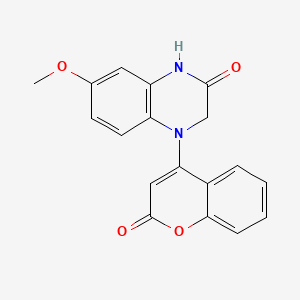
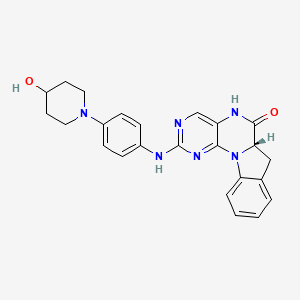
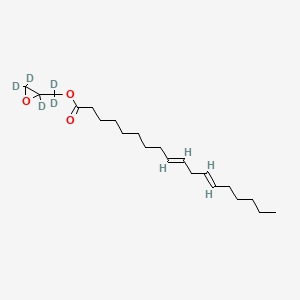
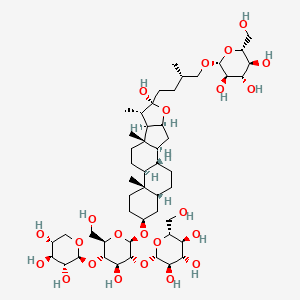
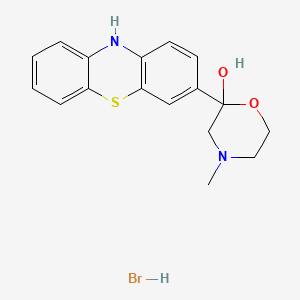
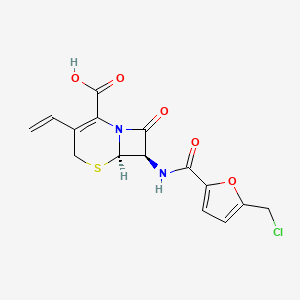

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
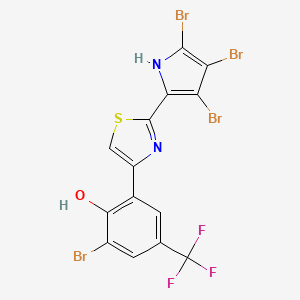

![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
